![molecular formula C15H22N2O4S B2886589 2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide CAS No. 1008268-01-6](/img/structure/B2886589.png)
2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide
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Description
2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. It is a selective COX-2 inhibitor that works by blocking the action of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Scientific Research Applications
Pharmacokinetics and Metabolic Insights
Pharmacokinetics in Elderly Patients : Research on the pharmacokinetics of intravenous paracetamol (a compound with a related acetamido group) in elderly patients reveals age and sex significantly affect the pharmacokinetics of the drug. Elderly patients show higher exposure to paracetamol and its metabolites, indicating the importance of adjusting therapeutic doses for this population (Liukas et al., 2011).
Metabolic Pathways and Hypersensitivity : A study on sulfonamide hypersensitivity reactions highlights the role of the slow acetylation phenotype in increasing the risk for these reactions, suggesting that metabolic pathways and genetic factors can significantly influence drug response and toxicity (Rieder et al., 1991).
Biological Monitoring and Exposure
- Occupational Exposure to Solvents : Research into the biological monitoring of occupational exposure to N,N-dimethylacetamide, a solvent used in the textile and plastics industry, demonstrates the effectiveness of urinary metabolite levels as biomarkers for assessing exposure levels. This study highlights the significance of monitoring for preventing toxicity and ensuring worker safety (Princivalle et al., 2010).
properties
IUPAC Name |
2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-5-6-13(11(2)9-10)17-15(19)14(16-12(3)18)7-8-22(4,20)21/h5-6,9,14H,7-8H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNJIMGQOQVQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide |
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